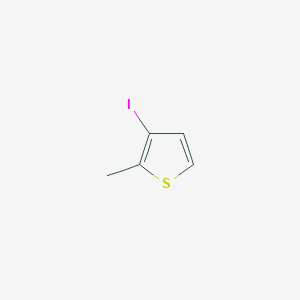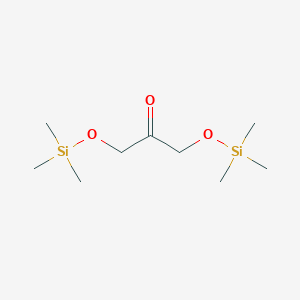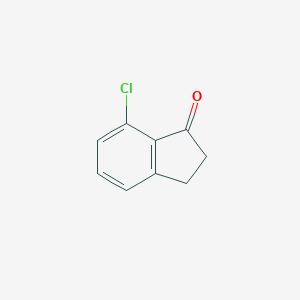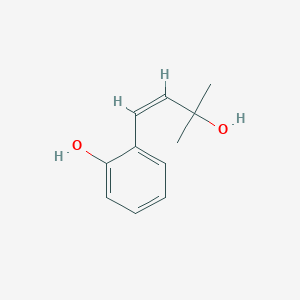
Phenol, 2-(3-hydroxy-3-methyl-1-butenyl)-, (Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-(3-hydroxy-3-methyl-1-butenyl)-, (Z)- is a natural compound extracted from various plants, including hops, rosemary, and sage. It is also known as Rosmarinic acid and has been found to possess several biological activities, making it a potential candidate for various scientific research applications.
作用机制
The mechanism of action of Rosmarinic acid is not fully understood, but it is believed to exert its biological activities through various mechanisms. It has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals. It also inhibits the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. Additionally, Rosmarinic acid has been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.
生化和生理效应
Rosmarinic acid has been found to possess several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and microbial infections. It has also been found to improve cognitive function and to protect against liver damage. Additionally, Rosmarinic acid has been found to possess anti-allergic and anti-diabetic properties.
实验室实验的优点和局限性
The advantages of using Rosmarinic acid in lab experiments include its natural origin, availability, and low toxicity. It is also relatively stable and can be easily synthesized. However, Rosmarinic acid has some limitations, including its low solubility in water, which can affect its bioavailability and its potential to interact with other compounds in the experimental system.
未来方向
There are several future directions for the scientific research of Rosmarinic acid. Some of these directions include exploring its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and liver diseases. Additionally, further research is needed to understand the mechanism of action of Rosmarinic acid and to optimize its synthesis and formulation for better bioavailability and efficacy.
合成方法
Rosmarinic acid can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method for the synthesis of Rosmarinic acid is through the extraction from natural sources, which involves the use of solvents like ethanol or methanol to extract the compound from the plant material. The chemical synthesis of Rosmarinic acid involves the reaction of caffeic acid with 3,4-dihydroxyphenyllactic acid, while biotransformation involves the use of microorganisms to convert precursor compounds into Rosmarinic acid.
科学研究应用
Rosmarinic acid has been found to possess several biological activities, making it a potential candidate for various scientific research applications. Some of the scientific research applications of Rosmarinic acid include its use as an antioxidant, anti-inflammatory, antimicrobial, and antitumor agent. It has also been found to possess neuroprotective and hepatoprotective properties.
属性
CAS 编号 |
17235-14-2 |
|---|---|
产品名称 |
Phenol, 2-(3-hydroxy-3-methyl-1-butenyl)-, (Z)- |
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
2-[(Z)-3-hydroxy-3-methylbut-1-enyl]phenol |
InChI |
InChI=1S/C11H14O2/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-8,12-13H,1-2H3/b8-7- |
InChI 键 |
CDSUBTCQAOYVRG-FPLPWBNLSA-N |
手性 SMILES |
CC(C)(/C=C\C1=CC=CC=C1O)O |
SMILES |
CC(C)(C=CC1=CC=CC=C1O)O |
规范 SMILES |
CC(C)(C=CC1=CC=CC=C1O)O |
同义词 |
2-[(Z)-3-Hydroxy-3-methyl-1-butenyl]phenol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



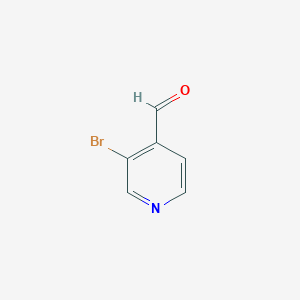
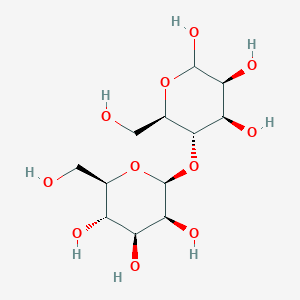
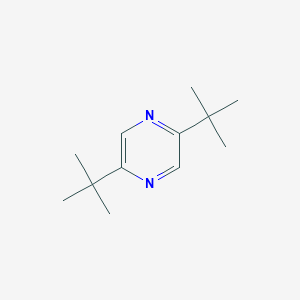
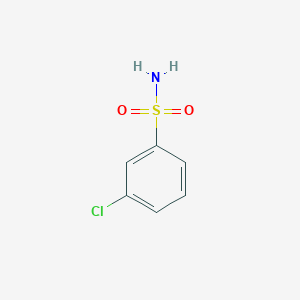
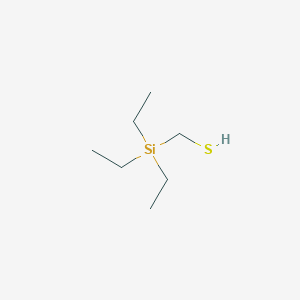
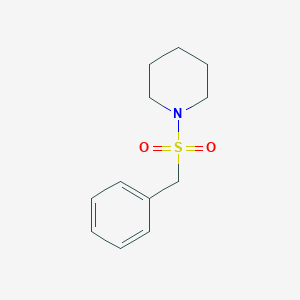
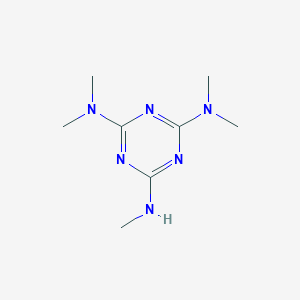
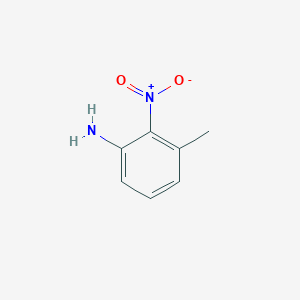
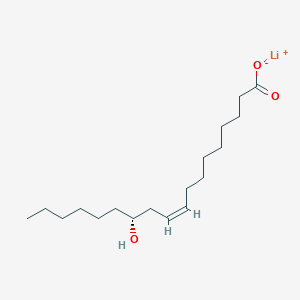
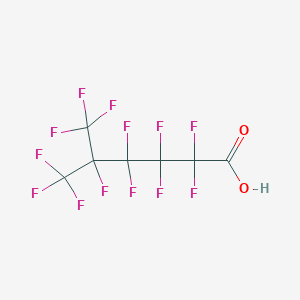
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)
